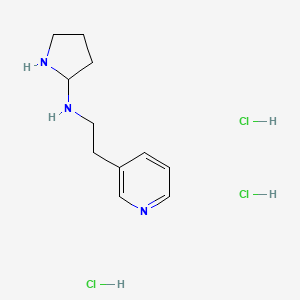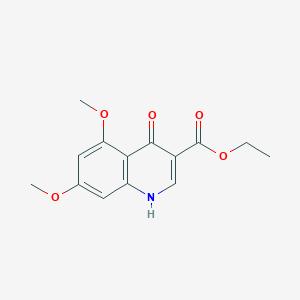![molecular formula C18H15NO2S B11814727 2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)
2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 4-methylphenyl and a phenyl group, along with an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
合成路线和反应条件
2-[5-(4-甲基苯基)-2-苯基-1,3-噻唑-4-基]乙酸的合成通常涉及以下步骤:
噻唑环的形成: 噻唑环可以通过Hantzsch噻唑合成法合成,该方法涉及α-卤代酮与硫代酰胺的缩合反应。
取代反应:
乙酸部分的添加: 乙酸基团通过羧化反应引入,通常在高压和高温条件下使用二氧化碳进行。
工业生产方法
该化合物的工业生产可能涉及连续流动合成技术,以提高产率和纯度。钯或铜等催化剂可用于促进反应,并采用重结晶或色谱等先进的纯化方法获得最终产物。
化学反应分析
反应类型
2-[5-(4-甲基苯基)-2-苯基-1,3-噻唑-4-基]乙酸经历各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 亲电和亲核取代反应可以在芳香环和噻唑环上发生。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 钯或铜等催化剂与芳基卤化物。
主要生成物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成各种取代的噻唑衍生物。
科学研究应用
2-[5-(4-甲基苯基)-2-苯基-1,3-噻唑-4-基]乙酸在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子时的结构单元,以及配位化学中的配体。
生物学: 研究其潜在的生物活性,包括抗菌、抗真菌和抗癌活性。
医学: 研究其潜在的治疗效果,以及作为药物发现中的先导化合物。
工业: 用于开发新材料,以及作为染料和颜料合成的中间体。
作用机制
2-[5-(4-甲基苯基)-2-苯基-1,3-噻唑-4-基]乙酸的作用机制涉及其与各种分子靶标和途径的相互作用:
分子靶标: 该化合物可能与酶、受体和其他蛋白质相互作用,导致其活性的调节。
涉及的途径: 它可能影响与细胞生长、凋亡和炎症相关的信号通路。
相似化合物的比较
类似化合物
2-[5-(4-甲基苯基)-2-苯基-1,3-噻唑-4-基]乙醇: 结构相似,但具有乙醇基团而不是乙酸。
2-[5-(4-甲基苯基)-2-苯基-1,3-噻唑-4-基]丙酸: 结构相似,但具有丙酸基团。
独特性
2-[5-(4-甲基苯基)-2-苯基-1,3-噻唑-4-基]乙酸中乙酸部分的存在赋予其独特的化学性质,如水溶性增加和形成氢键的能力,这可能增强其生物活性,使其成为各种应用中的宝贵化合物。
属性
分子式 |
C18H15NO2S |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H15NO2S/c1-12-7-9-13(10-8-12)17-15(11-16(20)21)19-18(22-17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,21) |
InChI 键 |
HCQYKZYXBSVPCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)




![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)

![2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11814709.png)



